

# ARL67156: A Technical Guide to its Discovery, Mechanism, and Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**ARL67156**, also known by its original designation FPL 67156, is a synthetic analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of purinergic signaling.<sup>[1][2]</sup> Chemically named 6-N,N-Diethyl-D-beta-gamma-dibromomethylene adenosine triphosphate, it is widely recognized as a selective inhibitor of ecto-ATPases, enzymes that hydrolyze extracellular ATP and ADP.<sup>[1][2][3]</sup> By impeding the degradation of these nucleotides, **ARL67156** effectively prolongs their signaling effects on P2 purinoceptors, making it a critical compound for elucidating the complex roles of extracellular purines in various physiological and pathological processes.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and research applications of **ARL67156**, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

## Discovery and History

**ARL67156** was first developed by Fisons Laboratories (now AstraZeneca) and was initially described in 1995 as a selective inhibitor of ecto-ATPase activity in human blood cells.<sup>[2][3]</sup> Its synthesis represented a significant advancement in the field of purinergic signaling research, providing one of the first commercially available tools to specifically investigate the role of ectonucleotidases in terminating ATP-mediated signaling.<sup>[1][2]</sup> The key structural modifications of **ARL67156** compared to ATP are the substitution of the  $\beta$ - $\gamma$  phosphodiester bond with a

phosphodibromomethyl bond (P-CBr<sub>2</sub>-P) and the addition of two ethyl groups to the N6 position of the adenine ring.[2] These changes render the molecule resistant to hydrolysis by ectonucleotidases while allowing it to competitively bind to their active sites.[2][4]

## Mechanism of Action

**ARL67156** functions as a competitive inhibitor of several ectonucleotidases.[1][2][5]

Ectonucleotidases are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP to AMP and subsequently to adenosine.[6] This enzymatic cascade terminates the signaling of ATP and ADP through P2 receptors and initiates signaling by adenosine through P1 receptors.[7] **ARL67156** primarily targets enzymes of the Ectonucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ectonucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.[1][2]

## Inhibition of Ectonucleotidases

Extensive research has characterized the inhibitory profile of **ARL67156** against various human and mouse ectonucleotidases. It is a weak but competitive inhibitor of human NTPDase1 (also known as CD39), NTPDase3, and NPP1.[1][2][5] Notably, it is a less effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase (CD73).[1][2] The competitive nature of the inhibition means that its efficacy is reduced in the presence of high concentrations of the natural substrate, ATP.[1]

## Impact on Purinergic Signaling

By inhibiting the degradation of ATP and ADP, **ARL67156** potentiates their actions on P2 receptors (both P2X and P2Y subtypes).[8] This leads to an enhanced physiological response in systems where purinergic signaling is active. For instance, it has been shown to enhance sympathetic purinergic neurotransmission and augment the contractile effects of ATP.[3][8] However, it's important to note that in some systems, **ARL67156** has been observed to inhibit the degradation of ADP more effectively than that of ATP, which can lead to an accumulation of ADP and subsequent nuanced effects on P2Y receptors.[9]

## Quantitative Data

The inhibitory potency of **ARL67156** has been quantified in various studies. The following tables summarize the key quantitative data for its activity against different ectonucleotidases

and its effects in specific biological assays.

| Enzyme          | Species                 | Inhibition Constant (Ki)           | Inhibition Type |
|-----------------|-------------------------|------------------------------------|-----------------|
| NTPDase1 (CD39) | Human                   | $11 \pm 3 \mu\text{M}$ [1][2]      | Competitive     |
| NTPDase3        | Human                   | $18 \pm 4 \mu\text{M}$ [1][2]      | Competitive     |
| NPP1            | Human                   | $12 \pm 3 \mu\text{M}$ [1][2]      | Competitive     |
| Ecto-ATPase     | Bovine Chromaffin Cells | $0.255 \pm 0.136 \mu\text{M}$ [10] | Competitive     |

  

| Assay                  | System            | Parameter | Value   |
|------------------------|-------------------|-----------|---------|
| ATP Degradation        | Human Blood Cells | pIC50     | 4.62[3] |
| Ecto-ATPase Inhibition | Rabbit Ear Artery | pKi       | 5.2[3]  |

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments frequently conducted with **ARL67156**, based on descriptions in the cited literature.

### Ectonucleotidase Activity Assay (Colorimetric/HPLC)

This protocol outlines a general method to assess the inhibitory effect of **ARL67156** on the activity of ectonucleotidases like NTPDase1, 2, 3, and 8, as well as NPP1 and NPP3.[1]

#### 1. Enzyme and Inhibitor Preparation:

- Recombinant human or mouse ectonucleotidases are expressed in and purified from a suitable cell line (e.g., COS-7 or HEK 293T).[3]
- A stock solution of **ARL67156** is prepared in an appropriate buffer.

#### 2. Reaction Mixture:

- The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) at a physiological pH.
- The reaction mixture contains the recombinant enzyme, the substrate (e.g., ATP, ADP, or a synthetic substrate like p-nitrophenyl thymidine 5'-monophosphate for NPPs), and varying concentrations of **ARL67156**.<sup>[1]</sup>

### 3. Incubation:

- The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

### 4. Measurement of Product Formation:

- Colorimetric Assay: For assays measuring inorganic phosphate (Pi) release, a colorimetric method like the malachite green assay can be used.<sup>[11]</sup> The reaction is stopped, and the reagent is added to develop a color proportional to the amount of Pi, which is then measured spectrophotometrically.
- HPLC Assay: For assays measuring the degradation of ATP or ADP, the reaction is stopped, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the remaining substrate and the product formed (e.g., ADP, AMP).<sup>[1]</sup>

### 5. Data Analysis:

- The rate of substrate hydrolysis is calculated for each concentration of **ARL67156**.
- The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with a competitive inhibitor).

## Platelet Aggregation Assay

This protocol describes how to measure the effect of **ARL67156** on ADP-induced platelet aggregation.<sup>[12]</sup>

### 1. Platelet-Rich Plasma (PRP) Preparation:

- Whole blood is collected from subjects (e.g., rats) into tubes containing an anticoagulant.
- The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP).

### 2. Incubation with Inhibitor:

- PRP is incubated with a specific concentration of **ARL67156** (e.g., 100  $\mu$ M) or vehicle control for a defined period (e.g., 10 minutes) at 37°C.[12]

### 3. Induction of Aggregation:

- Platelet aggregation is induced by adding a platelet agonist, such as ADP, at various concentrations.[12]

### 4. Measurement of Aggregation:

- Aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.
- The maximum aggregation percentage is recorded.

### 5. Data Analysis:

- Concentration-response curves for ADP-induced aggregation are generated in the presence and absence of **ARL67156**.
- Statistical analysis is performed to determine the significance of the effect of **ARL67156** on platelet aggregation.[12]

## Visualizations

### Signaling Pathway of Purinergic Modulation by ARL67156



[Click to download full resolution via product page](#)

Caption: **ARL67156** inhibits ectonucleotidases, increasing ATP/ADP levels and P2 receptor activation.

## Experimental Workflow for Assessing ARL67156 Efficacy

[Click to download full resolution via product page](#)

Caption: Workflow for determining the inhibitory constant (Ki) of **ARL67156** on ectonucleotidase activity.

## Research Applications and Limitations

**ARL67156** has been instrumental in a wide array of research areas. It has been used to:

- Demonstrate the role of ecto-ATPase in terminating purinergic neurotransmission.[8]
- Investigate the contribution of extracellular ATP and ADP to platelet aggregation and thrombosis.[12]
- Elucidate the involvement of purinergic signaling in inflammation, pain, and cancer.[11][13]
- Study the regulation of vascular tone and blood pressure.
- Prevent the development of calcific aortic valve disease in animal models.[3]

Despite its utility, **ARL67156** has limitations. Its potency is considered weak, and its competitive nature means its effectiveness can be overcome by high concentrations of endogenous ATP.[1][2] Furthermore, studies have indicated that **ARL67156** and its derivatives may not be suitable for in vivo applications due to metabolic instability.[4][14] Nevertheless, it remains a valuable tool for in vitro studies.[4] The development of more potent and metabolically stable ectonucleotidase inhibitors, using **ARL67156** as a lead compound, is an active area of research.[4][14][15]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. Enhancement of sympathetic purinergic neurotransmission in the guinea-pig isolated vas deferens by the novel ecto-ATPase inhibitor ARL 67156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A commonly used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the ecto-ATPase inhibitor, ARL 67156, on the bovine chromaffin cell response to ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ectonucleoside Triphosphate Diphosphohydrolase-1/CD39 Affects the Response to ADP of Female Rat Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors [frontiersin.org]
- 15. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARL67156: A Technical Guide to its Discovery, Mechanism, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15611179#discovery-and-history-of-arl67156-in-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)